N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
Description
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a heterocyclic compound featuring a fused pyrrolo[2,3-c]pyridine core linked to a benzo[c]isoxazole moiety via an ethyl spacer. The structure includes a 1-methyl substituent on the pyrrolopyridine ring and a 3-phenyl group on the benzoisoxazole, terminating in a carboxamide functional group.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-27-12-9-16-10-13-28(24(30)21(16)27)14-11-25-23(29)18-7-8-20-19(15-18)22(31-26-20)17-5-3-2-4-6-17/h2-10,12-13,15H,11,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURZEGPRJOZFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation of Pyrrolo[2,3-c]pyridine Moiety
Starting from 1-methylpyrrole and reacting with appropriate nitrating agents.
Key steps: Cyclization and condensation reactions to integrate the pyridine ring.
Isoxazole Ring Construction
Formation through nitrile oxide cycloaddition reaction, using benzaldehyde oxime and phenylacetylene.
Final Assembly
Coupling the previously synthesized intermediates under catalytic conditions to form the final compound.
Reactions typically require solvents like dichloromethane and catalysts such as palladium complexes.
Industrial Production Methods
Large-scale synthesis can utilize continuous flow reactors to manage exothermic reactions more effectively and to streamline purification processes.
Automation and control systems ensure consistency in product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation at the pyrrole ring, forming hydroxylated derivatives.
Reduction: : Selective reduction of the nitro group to amino derivatives under hydrogenation conditions.
Substitution: : Electrophilic aromatic substitution on the phenyl ring, enabling functional group modifications.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Palladium on carbon (Pd/C), lithium aluminium hydride (LiAlH4).
Substitution reagents: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Hydroxylated and aminated derivatives, providing avenues for further functionalization and applications.
Scientific Research Applications
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide finds use in diverse research domains:
Chemistry
A building block for synthesizing more complex heterocyclic compounds.
Used in developing novel catalysts and ligands for asymmetric synthesis.
Biology
Investigated for its potential as an enzyme inhibitor.
Its structural analogs studied for antimicrobial and anticancer properties.
Medicine
Potential lead compound for drug discovery, particularly targeting inflammatory pathways.
Explored for its pharmacokinetics and bioavailability in preclinical trials.
Industry
Utilized in materials science for developing novel polymers and organic electronics.
Mechanism of Action
The compound’s mechanism of action, particularly in biological systems, involves binding to specific molecular targets:
Enzyme Inhibition: : It can inhibit key enzymes by mimicking substrate structures, leading to competitive inhibition.
Pathway Modulation: : Interferes with signaling pathways by interacting with receptor sites, modulating the downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous heterocyclic systems from the provided evidence, focusing on core architectures, substituents, and synthetic strategies.
Core Heterocyclic Structures
The target compound’s pyrrolo[2,3-c]pyridine and benzo[c]isoxazole framework distinguishes it from other fused systems in the evidence:
- Compound 8 () : Features a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core, integrating thiazole and pyrimidine rings .
- Compound in : Contains a thiazolo[3,2-a]pyrimidine core with a 4-methoxyphenyl substituent .
- Compound in : Shares the thiazolo[3,2-a]pyrimidine core but includes a trimethoxybenzylidene group and an ethyl ester .
Substituent and Functional Group Analysis
Observations :
- Carboxamide vs. Ester : The target’s carboxamide group may enhance hydrogen-bonding capacity and metabolic stability compared to the ethyl ester in ’s compound .
- Methoxyphenyl vs. Phenyl : and highlight methoxyphenyl groups, which confer electron-donating effects. The target’s unsubstituted phenyl group may reduce steric hindrance but lacks methoxy’s electronic modulation .
- Triazole-Thiol () : The thiol and triazole substituents in Compound 8 could enhance metal-binding or redox activity, absent in the target compound .
Pharmacological Considerations
While direct biological data for the target compound are unavailable, structural analogs suggest:
- Thiazolo-Pyrimidines (–3) : Such systems are frequently explored for antimicrobial or kinase inhibitory activity .
- Benzo[c]Isoxazole (Target) : This moiety is associated with anti-inflammatory or CNS-targeting applications in literature, though unconfirmed here.
Hypothesis : The target’s rigid, planar structure may favor interactions with hydrophobic enzyme pockets, while the carboxamide could improve solubility over ester-containing analogs .
Biological Activity
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a pyrrolopyridine moiety and a benzo[c]isoxazole backbone, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 391.4 g/mol. It incorporates various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O3 |
| Molecular Weight | 391.4 g/mol |
| Structural Features | Pyrrolopyridine, Benzo[c]isoxazole |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer activities. For instance, derivatives of pyrrolopyridine have been associated with cytotoxic effects against various cancer cell lines. In studies evaluating related compounds, significant growth inhibition was observed in breast cancer cell lines such as MCF-7 and MDA-MB-468.
Case Study: Cytotoxicity Evaluation
A study reported the synthesis of several analogs related to the pyrrolopyridine structure, which were tested for their growth inhibitory activity:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 12.2 |
| Compound 2 | MDA-MB-468 | 5.2 |
| Reference | MCF-7 | 19.3 |
| Reference | MDA-MB-468 | 9.6 |
These results indicate that modifications to the structure can enhance selectivity and potency against specific cancer types.
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : Alteration of signaling pathways that regulate cell survival and apoptosis.
- DNA Interaction : Potential binding to DNA or RNA structures, influencing gene expression.
Pharmacological Potential
The unique combination of structural elements in this compound suggests potential applications beyond oncology, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains.
- Neuroprotective Effects : Compounds with a pyrrolopyridine core have been explored for neuroprotective properties in models of neurodegeneration.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing pyrrolopyridine-benzoisoxazole hybrids, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with condensation of substituted pyrrolopyridine precursors (e.g., 1-methyl-7-oxopyrrolopyridine derivatives) with benzoisoxazole-carboxylic acid intermediates. Use coupling reagents like EDCI or HATU for amide bond formation .
- Optimization : Key parameters include solvent choice (e.g., glacial acetic acid/acetic anhydride mixtures for cyclization), temperature control (reflux at 110–120°C), and catalyst selection (e.g., sodium acetate for deprotonation) .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals suitable for structural analysis .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and stereochemistry. For example, methyl groups on the pyrrolopyridine ring resonate at δ ~2.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNO: calc. 426.17, observed 426.19) .
- Elemental Analysis : Validate purity (>98%) with ≤0.3% deviation from theoretical C/H/N values .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the pyrrolopyridine core?
- Approach :
-
Single-crystal growth : Slow evaporation of ethyl acetate/ethanol solutions produces diffraction-quality crystals .
-
Key parameters : Analyze puckering of the pyrrolopyridine ring (e.g., deviation from planarity by ~0.224 Å) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings in analogous structures) .
-
Hydrogen bonding : Identify intermolecular interactions (e.g., C–H···O bonds) that stabilize the crystal lattice .
Crystallographic Data (Analogous Compound) Space group: P2/c a = 12.467 Å, b = 14.892 Å, c = 14.021 Å α = 90°, β = 101.76°, γ = 90° Density: 1.432 g/cm
Q. How should researchers address discrepancies in biological activity data across studies?
- Strategies :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., phenyl vs. thiophene groups) to isolate contributions to activity. For example, replacing a phenyl group with a 2-thienyl group increased DPP-4 inhibition by 15% in a related series .
- Assay standardization : Use consistent in vitro models (e.g., human recombinant enzyme assays) to minimize variability. Cross-validate with pharmacokinetic (PK) studies (e.g., plasma stability in rodent models) .
- Data reconciliation : Apply multivariate statistical analysis to identify confounding factors (e.g., solvent polarity effects on binding affinity) .
Q. What computational methods are recommended for predicting pharmacokinetic (PK) properties?
- Tools :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., DPP-4 binding pocket). Focus on hydrogen bonding with catalytic residues (e.g., Glu205/Glu206) .
- ADMET prediction : SwissADME or QikProp to estimate logP (target ~3.5), solubility (≥50 μM), and CYP450 inhibition profiles .
- MD simulations : GROMACS for assessing conformational stability in aqueous environments over 100-ns trajectories .
Methodological Challenges and Solutions
Q. How can researchers mitigate side reactions during amide coupling steps?
- Solutions :
- Coupling reagent selection : Use HATU over DCC for sterically hindered substrates to reduce epimerization .
- Temperature control : Maintain reactions at 0–4°C to suppress racemization .
- In situ monitoring : Employ HPLC with UV detection (λ = 254 nm) to track intermediate formation and adjust stoichiometry .
Q. What strategies improve yield in multi-step syntheses of polycyclic heteroaromatics?
- Optimization :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection during cyclization to prevent undesired nucleophilic attacks .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 10 h to 2 h) for cyclocondensation steps while maintaining yields >75% .
- Workup protocols : Liquid-liquid extraction with dichloromethane/water (3:1) removes unreacted starting materials effectively .
Data Interpretation and Reporting
Q. How should conflicting cytotoxicity data between in vitro and in vivo models be interpreted?
- Guidelines :
- Metabolic profiling : Compare hepatic microsome stability (e.g., mouse vs. human) to identify species-specific metabolite formation .
- Dose normalization : Adjust in vivo doses based on plasma protein binding differences (e.g., 95% bound in humans vs. 88% in mice) .
- Toxicity thresholds : Use IC/LD ratios to establish therapeutic indices. A ratio >10 indicates acceptable safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
